molecular formula C7H5ClFIO B13971877 2-Chloro-3-fluoro-6-iodobenzenemethanol

2-Chloro-3-fluoro-6-iodobenzenemethanol

Cat. No.: B13971877
M. Wt: 286.47 g/mol
InChI Key: CLNOVODPALXQTI-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-6-iodobenzenemethanol is an organic compound that belongs to the class of halogenated benzene derivatives It is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-fluoro-6-iodobenzenemethanol typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of a benzene derivative followed by the introduction of the methanol group. For example, this compound can be synthesized through the following steps:

    Halogenation: A benzene derivative is subjected to halogenation using reagents such as chlorine, fluorine, and iodine under controlled conditions.

    Methanol Introduction: The halogenated benzene derivative is then reacted with methanol in the presence of a catalyst to introduce the methanol group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts, temperature control, and purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-fluoro-6-iodobenzenemethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-Chloro-3-fluoro-6-iodobenzaldehyde or 2-Chloro-3-fluoro-6-iodobenzoic acid.

    Reduction: Formation of 2-Chloro-3-fluoro-6-iodobenzyl alcohol or 2-Chloro-3-fluoro-6-iodobenzene.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3-fluoro-6-iodobenzenemethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoro-6-iodobenzenemethanol involves its interaction with molecular targets and pathways. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The methanol group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-fluoro-6-methoxybenzaldehyde
  • 2-Chloro-6-fluorobenzaldehyde
  • 2-Chloro-3-fluoro-6-iodobenzaldehyde

Uniqueness

2-Chloro-3-fluoro-6-iodobenzenemethanol is unique due to the combination of chlorine, fluorine, and iodine atoms on the benzene ring along with the methanol group. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C7H5ClFIO

Molecular Weight

286.47 g/mol

IUPAC Name

(2-chloro-3-fluoro-6-iodophenyl)methanol

InChI

InChI=1S/C7H5ClFIO/c8-7-4(3-11)6(10)2-1-5(7)9/h1-2,11H,3H2

InChI Key

CLNOVODPALXQTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)Cl)CO)I

Origin of Product

United States

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